

# Technical Support Center: Helium-Based Groundwater Age Dating

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## Compound of Interest

Compound Name: Helium-water

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing helium-based methods for groundwater age modeling. Our goal is to help you reduce uncertainty and improve the accuracy of your experimental results.

## Frequently Asked Questions (FAQs)

Q1: What are the primary sources of uncertainty in  $3\text{H}/3\text{He}$  groundwater dating?

A1: The main sources of uncertainty include the presence of terrigenic helium (helium from crustal and mantle sources), diffusive loss of  $3\text{He}$ , mixing of different aged groundwaters, and hydrodynamic dispersion.<sup>[1]</sup> Analytical uncertainties in measurements can also contribute, typically resulting in age errors of less than 10%.<sup>[2]</sup>

Q2: My calculated groundwater age is negative. What does this indicate?

A2: A negative age can point to an analytical or sampling problem.<sup>[3]</sup> One common cause is the loss of helium-3 if the water sample was not adequately confined after recharge.<sup>[3]</sup> Sample fractionation, which can occur if gas bubbles form during sampling, can also lead to negative ages.<sup>[3]</sup> Small negative ages are generally interpreted as being approximately modern.<sup>[3]</sup>

Q3: The lab report indicates my sample was "fractionated." What does this mean for my age calculation?

A3: "Fractionated" means the sample has degassed in some way, invalidating the calculated age.[3] This can happen if bubbles form during sampling or naturally within the aquifer due to processes like denitrification.[3] An indication of fractionation is when the excess helium-4 ( $\Delta^4\text{He}$ ) is less than the excess neon ( $\Delta\text{Ne}$ ).[3]

Q4: How significant is the uncertainty in recharge temperature and elevation for  $3\text{H}/3\text{He}$  dating?

A4: The solubility of helium and neon in water is not highly sensitive to normal temperature variations, so using the measured water temperature as the recharge temperature is often sufficient.[3] However, the recharge elevation is more critical and should be accurately determined, typically by using the elevation of the well head or the known recharge elevation.[3]

Q5: What is the difference between a "corrected" and "uncorrected"  $3\text{H}/3\text{He}$  age?

A5: The "uncorrected age" assumes all tritiogenic  $3\text{He}$  comes from tritium decay and dissolved air. The "corrected age" accounts for additional terrigenous helium (from the Earth's crust or mantle).[3] The corrected age should be used when the analytical report indicates the presence of terrigenous helium.[3]

## Troubleshooting Guides

### Issue 1: High Terrigenous Helium Contamination

- Symptoms:
  - Significantly older apparent groundwater age than expected.
  - Helium concentrations are several hundred percent above air-water equilibrium values.[4]
  - Discrepancy between  $3\text{H}/3\text{He}$  ages and ages from other tracers like CFCs.
- Problem Description: Excess helium from crustal or mantle sources (terrigenous helium) that was not derived from the decay of tritium in the groundwater parcel is a major source of uncertainty.[1][4] This is particularly problematic in samples that are a mixture of old and young water.[4]

- Troubleshooting Steps:
  - Screen Samples: Perform a preliminary, low-cost gas chromatographic analysis for total helium concentration to screen for samples with high terrigenous helium before proceeding with the more expensive  $3\text{H}/3\text{He}$  analysis by mass spectrometry.[4]
  - Measure Neon: Use neon (Ne) data to help define the tritiogenic  $3\text{He}$  component and correct for excess air.[1]
  - Determine Terrigenous  $3\text{He}/4\text{He}$  Ratio ( $R_{\text{terr}}$ ): For a reliable age correction, the  $3\text{He}/4\text{He}$  ratio of the terrigenous helium component must be known with high precision (within ~1%). [1][4] This may require analyzing samples from deeper, older parts of the aquifer system to characterize the local terrigenous helium signature.
  - Model a Range of Ages: If  $R_{\text{terr}}$  cannot be precisely determined, evaluate a range of possible ages based on a range of potential  $R_{\text{terr}}$  values.[1]

## Issue 2: Suspected Diffusive Loss of $3\text{He}$

- Symptoms:
  - Calculated ages are anomalously young.[1]
  - Observed in shallow, unconfined aquifers with low vertical flow velocities (recharge rates). [1]
- Problem Description: In shallow groundwater systems, tritiogenic  $3\text{He}$  can be lost from the groundwater to the unsaturated zone air via diffusion across the water table.[1][2] This loss leads to an underestimation of the true groundwater age. Significant  $3\text{He}$  loss can occur at vertical flow velocities below 0.25 to 0.5 meters per year.[1]
- Troubleshooting Steps:
  - Assess Aquifer Confinement: This issue is most prevalent in unconfined aquifers. The method is more reliable in confined aquifers where diffusive loss is minimized.[5]
  - Estimate Recharge Rate: Use other hydrogeological data to estimate the vertical flow velocity. If it is very low, be aware of the potential for underestimated ages.

- Use Numerical Models: Employ numerical simulations that account for hydrodynamic dispersion to investigate the sensitivity of calculated  $3\text{H}/3\text{He}$  ages to diffusive loss under your site's specific conditions.[1]

## Issue 3: Inconsistent Results Due to Sample Mixing

- Symptoms:
  - Wide variability in apparent ages from closely spaced wells.
  - Ages do not follow a clear gradient along a known flow path.
  - Presence of tritium in very old water, indicating a mixture with modern recharge.[6]
- Problem Description: A single groundwater sample can represent a mixture of waters with different ages and flow paths.[6] This is common in wells with long screened intervals. This mixing, or hydrodynamic dispersion, can lead to calculated ages that do not represent the advective travel time of the water.[1]
- Troubleshooting Steps:
  - Use Multi-Level Samplers: To get a more precise understanding of age distribution, sample from discrete, narrow intervals within the aquifer rather than using long-screened wells.[7]
  - Incorporate Other Tracers: In cases of binary mixing between old and young water, tracers like chlorofluorocarbons (CFCs) can sometimes be used to determine the age of the young fraction and the mixing proportions.[1]
  - Utilize Lumped Parameter Models (LPMs): These models can be used to interpret tracer data from mixed samples and infer the distribution of ages within the water sample, rather than a single apparent age.[8]

## Quantitative Data Summary

The following tables summarize key quantitative data relevant to helium-based groundwater dating.

Table 1: Typical Helium Concentrations and Isotopic Ratios

Parameter	Typical Value/Range	Significance	Source
He in Air-Equilibrated Water	$\sim 4.6 \times 10^{-8}$ ccSTP/g	Baseline for identifying excess helium.	[4]
Radiogenic $^3\text{He}/^4\text{He}$ Ratio	$\sim 2 \times 10^{-8}$	Assumed ratio for terrigenous helium of purely crustal (radiogenic) origin.	[4]
Mantle $^3\text{He}/^4\text{He}$ Ratio	$\sim 1.1 \times 10^{-5}$	High ratios can indicate a contribution of helium from the Earth's mantle.	[9]
Atmospheric $^3\text{He}/^4\text{He}$ Ratio	$\sim 1.4 \times 10^{-6}$	Ratio in air and air-saturated water.	[7][9]
Terrigenous He Excess Leading to Uncertainty	>50% over air-water equilibrium	Can create large uncertainties in $^3\text{H}/^3\text{He}$ dating.	[4]

Table 2: Analytical Method Comparison

Analytical Method	Typical Use	Precision/Accuracy	Notes	Source
Gas Chromatography (GC)	Screening for total He concentration.	Agreement generally within 20% of mass spectrometry.	A lower-cost alternative to mass spectrometry for initial screening.	<a href="#">[4]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Mass Spectrometry (MS)	Precise measurement of $^3\text{He}$ and $^4\text{He}$ isotopes for age dating.	High precision required; $R_{\text{terr}}$ must be known to ~1% for samples with high terrigenic He.	The standard method for accurate $^3\text{H}/^3\text{He}$ age determination.	<a href="#">[4]</a> <a href="#">[12]</a>

## Experimental Protocols

### Protocol 1: Groundwater Sampling for Helium Analysis

This protocol is a generalized guide. Always consult with the analytical laboratory for their specific requirements and sample containers.[\[13\]](#)

- Pump Selection: Use pumps that apply positive pressure, such as submersible pumps.[\[3\]](#) Peristaltic pumps are not recommended as they can cause degassing.[\[3\]](#)
- Tubing: Any clean tubing (plastic, rubber, metal) is acceptable.[\[3\]](#) Clear plastic tubing is recommended to visually inspect for bubbles.[\[3\]](#)
- Purging: Purge the well sufficiently to ensure the sample is representative of the aquifer water. Monitor field parameters (pH, temperature, conductivity) until they stabilize.
- Sample Collection (Copper Tube Method for Mass Spectrometry):
  - Connect the pump outlet tubing to the copper sample tube.

- Ensure a smooth, bubble-free flow of water through the tube. The presence of any gas bubbles will invalidate the sample.[3]
- Use a back-pressure valve or elevate the outlet tubing to create slight pressure, which helps prevent bubble formation.[13]
- While water is flowing, securely seal both ends of the copper tube using the provided clamps and wrenches.[3] Ensure the ends of the tube are not scratched or bent to allow for a proper vacuum seal at the lab.[3]
- Sample Collection (Septum Bottle Method for Gas Chromatography):
  - Allow the purged groundwater to flush a septum-capped glass bottle.
  - Ensure no headspace (air bubbles) remains in the bottle upon sealing.
  - Store samples upside down until shipment.[14]

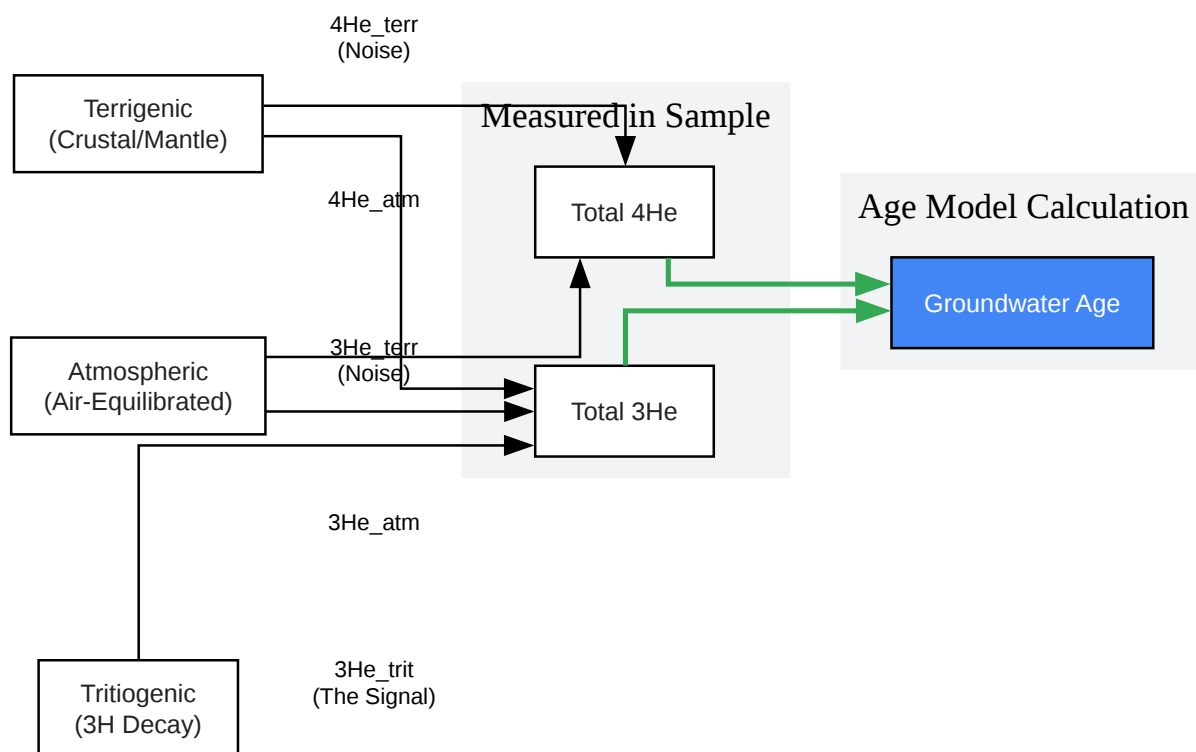
## Protocol 2: Helium Measurement by Gas Chromatography (Headspace Method)

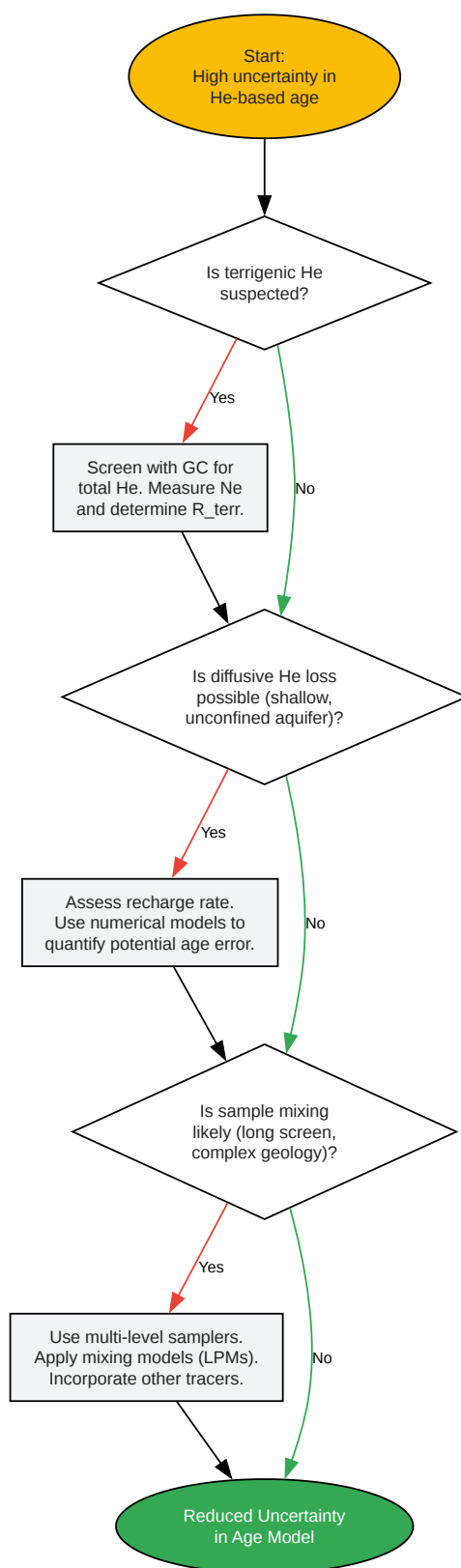
This protocol describes a common method for measuring total helium concentration.

- Sample Preparation: In the laboratory, a headspace is created in the sample vessel, typically using a helium-free gas like argon or nitrogen.[14][15] The vessel is brought to thermal equilibrium to allow dissolved gases to partition between the water and the headspace.[10][15]
- Extraction: A known volume of the headspace gas is extracted.[11]
- Cryogenic Enrichment: The gas sample is passed through a series of cold traps (e.g., immersed in liquid nitrogen) to freeze out water vapor and adsorb gases like oxygen and nitrogen, thereby concentrating the helium and neon.[11][15]
- Injection: The concentrated helium and neon are injected into the gas chromatograph.
- Separation & Detection: The gases are separated on a molecular sieve column and detected using a thermal conductivity detector (TCD).[11] Argon is often used as the carrier gas.[11]

- Quantification: The helium concentration is determined by comparing the sample's detector response to that of known calibration standards.[\[11\]](#)

## Visualizations





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